molecular formula C12H17NO B13585636 3-(4-Isopropylphenyl)azetidin-3-ol

3-(4-Isopropylphenyl)azetidin-3-ol

Cat. No.: B13585636
M. Wt: 191.27 g/mol
InChI Key: CXLKWQHXPBDCDT-UHFFFAOYSA-N
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Description

3-(4-Isopropylphenyl)azetidin-3-ol is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol It is an azetidine derivative, characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(4-Isopropylphenyl)azetidin-3-ol, can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, azetidines can be synthesized through the intramolecular amination of organoboronates .

Industrial Production Methods: Industrial production methods for azetidines often involve catalytic processes. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts has been reported . These methods are efficient and can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Isopropylphenyl)azetidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the azetidine ring and the isopropylphenyl group.

Common Reagents and Conditions: Common reagents used in the reactions of azetidines include sodium borohydride for reduction reactions and organometal reagents for alkylation . Microwave irradiation is also employed to facilitate certain reactions, such as the one-pot synthesis of nitrogen-containing heterocycles .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions with sodium borohydride can yield diastereoselective products .

Mechanism of Action

The mechanism of action of 3-(4-Isopropylphenyl)azetidin-3-ol involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and undergo ring-opening reactions . These reactions can lead to the formation of biologically active compounds with potential therapeutic applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-(4-propan-2-ylphenyl)azetidin-3-ol

InChI

InChI=1S/C12H17NO/c1-9(2)10-3-5-11(6-4-10)12(14)7-13-8-12/h3-6,9,13-14H,7-8H2,1-2H3

InChI Key

CXLKWQHXPBDCDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2(CNC2)O

Origin of Product

United States

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